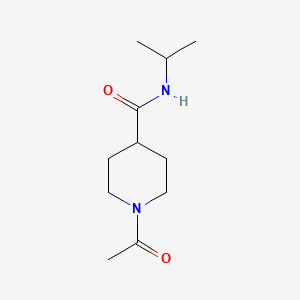
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is a potent and selective inhibitor of HDAC, which is an enzyme that regulates the acetylation of histones and other proteins. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylated histones and other proteins, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of BDNF, which may promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. One direction is to further investigate its potential use in the treatment of addiction, depression, anxiety, and PTSD. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 and its effects on various biological processes. Finally, future research may focus on developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methylpiperidine-4-carboxylic acid with acetic anhydride and isopropylamine. The reaction mixture is then heated and stirred for several hours, resulting in the formation of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a beneficial effect in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been studied for its potential use in the treatment of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPKIAGLKOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
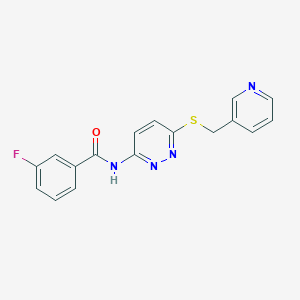
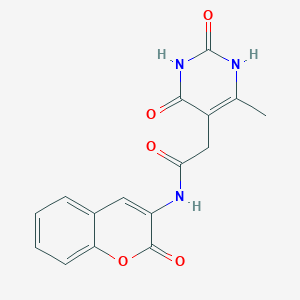
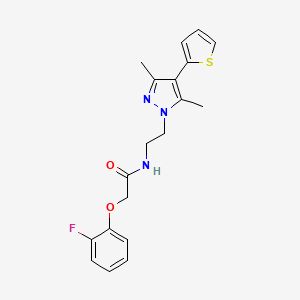
![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)
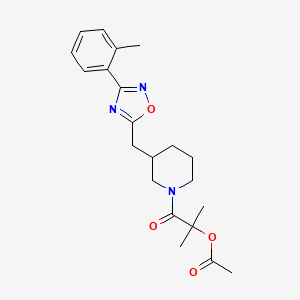
![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)
![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)
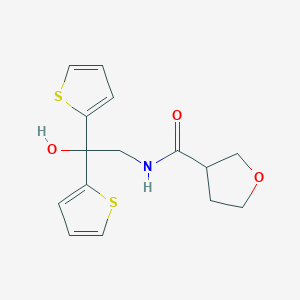
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)
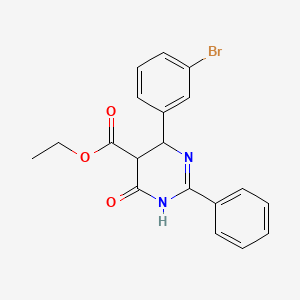
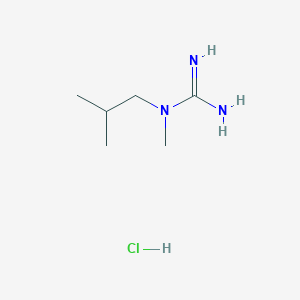
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)